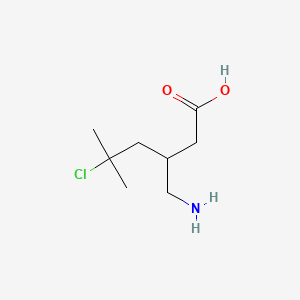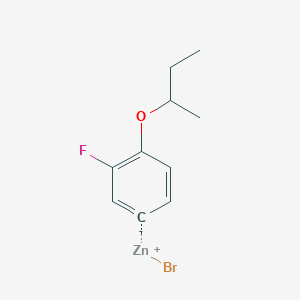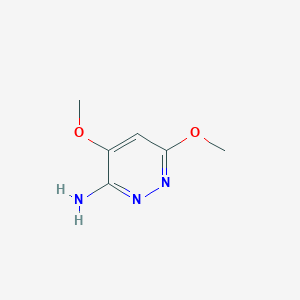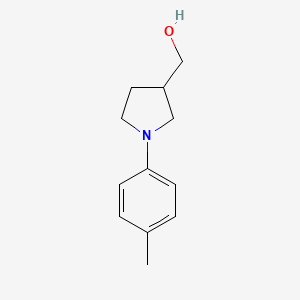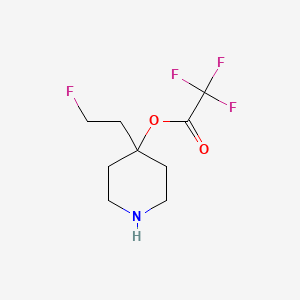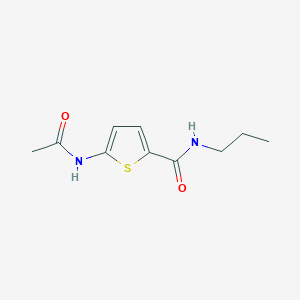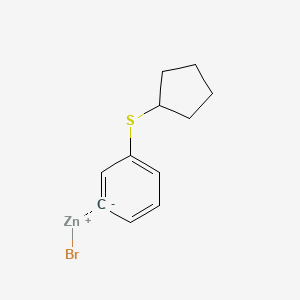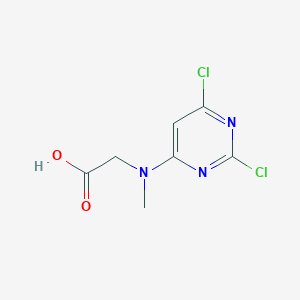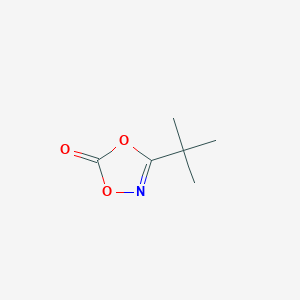
3-(tert-Butyl)-1,4,2-dioxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-1,4,2-dioxazol-5-one is an organic compound featuring a tert-butyl group attached to a dioxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1,4,2-dioxazol-5-one typically involves the reaction of tert-butyl isocyanate with glyoxal in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Glyoxal→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-1,4,2-dioxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets. The tert-butyl group influences the compound’s reactivity and stability, while the dioxazole ring participates in various chemical transformations. The compound may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group.
tert-Butylamine: An amine with a tert-butyl group.
Uniqueness
3-(tert-Butyl)-1,4,2-dioxazol-5-one is unique due to the presence of both the tert-butyl group and the dioxazole ring, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3-tert-butyl-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C6H9NO3/c1-6(2,3)4-7-10-5(8)9-4/h1-3H3 |
Clave InChI |
LERPDTRLKMUGLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


